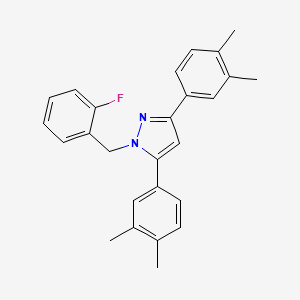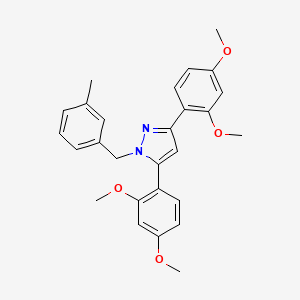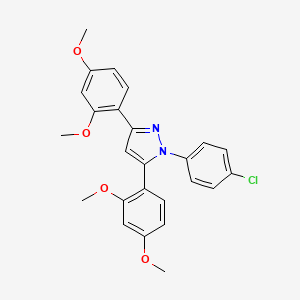
3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique substitution pattern, which includes two 3,4-dimethylphenyl groups and a 2-fluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include:
- Solvents: Ethanol, methanol, or acetonitrile
- Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions or room temperature, depending on the reactivity of the starting materials
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings or the pyrazole ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce reduced pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Explored as a potential drug candidate for various therapeutic applications
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
- 3,5-bis(4-methylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole
- 3,5-bis(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1H-pyrazole
Uniqueness
3,5-bis(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the 2-fluorobenzyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C26H25FN2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]pyrazole |
InChI |
InChI=1S/C26H25FN2/c1-17-9-11-21(13-19(17)3)25-15-26(22-12-10-18(2)20(4)14-22)29(28-25)16-23-7-5-6-8-24(23)27/h5-15H,16H2,1-4H3 |
InChI Key |
AXDYZODCZZAIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3F)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10922510.png)

![5-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxybenzyl acetate](/img/structure/B10922531.png)
![3,6-dimethyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922532.png)
![4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10922544.png)
![N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10922548.png)
![1-benzyl-6-cyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922552.png)
![5-(3-nitrophenyl)-N-[4-(piperidin-1-ylmethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10922554.png)
![N-(2-chlorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922555.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922557.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole](/img/structure/B10922565.png)

![(2E)-3-[4-(propan-2-yloxy)phenyl]-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10922575.png)
